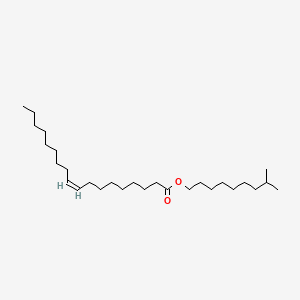

Isodecyl oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67953-27-9 |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

8-methylnonyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11- |

InChI Key |

ODMZDMMTKHXXKA-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isodecyl Oleate: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl oleate (B1233923) (CAS No. 59231-34-4), the ester of isodecyl alcohol and oleic acid, is a versatile ingredient with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1] Its primary role in formulations is as an emollient, lubricant, and solvent.[2] In cosmetic and personal care products, it imparts a smooth, non-greasy feel, enhancing the texture and spreadability of lotions, creams, and makeup.[3][4] For pharmaceutical applications, it can act as a carrier in topical drug formulations.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of Isodecyl oleate, complete with detailed experimental methodologies and structured data for ease of reference.

Core Physicochemical Properties

The key physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for formulation development, quality control, and ensuring the stability and efficacy of the final product.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonyms | 9-Octadecenoic acid, isodecyl ester; Oleic acid, isodecyl ester | [5][6] |

| CAS Number | 59231-34-4 | [7] |

| Molecular Formula | C₂₈H₅₄O₂ | [5] |

| Molecular Weight | 422.7 g/mol | [5] |

| Appearance | Clear, pale yellow, oily liquid | [3] |

| Odor | Characteristic | [8] |

Thermal and Density Properties

| Property | Value | Reference |

| Boiling Point | > 300 °C | [9] |

| Melting Point | < -20 °C | [9] |

| Flash Point | 75.2 °C (est.) | [8] |

| Density | 0.86 g/cm³ (at 20°C) | [9] |

Chemical and Quality Control Parameters

| Property | Value (this compound) | Value (Decyl Oleate)* | Reference |

| Kinematic Viscosity @ 40°C | 20 cSt | - | [10] |

| Refractive Index @ 20°C | Not available | 1.454 - 1.459 | [11] |

| Acid Value | Not available | ≤ 0.5 mg KOH/g | [11] |

| Saponification Value | Not available | 130 - 150 mg KOH/g | [11] |

| Iodine Value | 55 - 65 g I₂/100g | 50 - 65 g I₂/100g | [10][11] |

| Solubility | Insoluble in water; soluble in non-polar solvents. | Insoluble in water; soluble in little polar solvents. | [3][11] |

*Data for Decyl Oleate, a close structural isomer, is provided as a reference for properties where specific data for this compound was not available. It is expected that the values for this compound would be very similar.

Experimental Protocols

The determination of the physicochemical properties of this compound is conducted using standardized analytical methods. Below are detailed methodologies for key experiments.

Determination of Density

-

Method: OECD Guideline 109 / ISO 12185

-

Principle: This method employs an oscillating U-tube densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample. The instrument is calibrated using two substances of known density, typically dry air and pure water.

-

Apparatus: Oscillating U-tube densitometer, thermostatically controlled water bath, syringes.

-

Procedure:

-

Calibrate the instrument with dry air and deionized water at the specified temperature (e.g., 20°C).

-

Inject the this compound sample into the clean, dry U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium within the instrument.

-

The instrument will automatically measure the oscillation period and calculate the density.

-

Perform the measurement in triplicate and report the average value.

-

Measurement of Kinematic Viscosity

-

Method: ASTM D445 / ISO 3104

-

Principle: This method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde), viscometer bath with precise temperature control, stopwatch.

-

Procedure:

-

Select a viscometer for which the flow time will be within the recommended range (typically 200 to 1000 seconds).

-

Filter the sample through a fine-mesh screen to remove any particulate matter.

-

Charge the viscometer with the sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer into the constant-temperature bath set to the desired temperature (e.g., 40°C) and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up into the measuring bulb.

-

Measure the time required for the meniscus to pass between the two calibration marks.

-

Repeat the measurement at least twice.

-

Calculate the kinematic viscosity using the average flow time and the viscometer constant.

-

Determination of Refractive Index

-

Method: ISO 6320

-

Principle: The refractive index is measured using a refractometer, typically an Abbé refractometer. This instrument measures the angle at which light is refracted as it passes from the instrument's prism to the sample.

-

Apparatus: Abbé refractometer, constant temperature water bath, light source (sodium D-line).

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the this compound sample to the surface of the prism.

-

Close the prisms and allow the sample to come to the measurement temperature (e.g., 20°C) by circulating water from the constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Perform the measurement in triplicate and report the average.

-

Acid Value Titration

-

Method: AOCS Official Method Te 1a-64

-

Principle: The acid value is the mass in milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample. The sample is dissolved in a suitable solvent and titrated with a standardized solution of KOH using a colorimetric indicator.

-

Apparatus: Burette, Erlenmeyer flask, analytical balance.

-

Reagents: Isopropanol (B130326) (neutralized), potassium hydroxide solution (0.1 M, standardized), phenolphthalein (B1677637) indicator.

-

Procedure:

-

Weigh an appropriate amount of the this compound sample into an Erlenmeyer flask.

-

Add a measured volume of neutralized isopropanol and a few drops of phenolphthalein indicator.

-

Swirl to dissolve the sample, warming gently if necessary.

-

Titrate with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × M × 56.1) / W, where V is the volume of KOH in mL, M is the molarity of the KOH solution, 56.1 is the molecular weight of KOH, and W is the weight of the sample in grams.

-

Saponification Value Determination

-

Method: ASTM D5558 / AOCS Official Method Cd 3-25

-

Principle: The saponification value is the mass in milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester. A known weight of the sample is refluxed with an excess of alcoholic KOH solution. The unreacted KOH is then determined by back-titration with a standardized acid solution.

-

Apparatus: Reflux condenser, Erlenmeyer flasks, hot plate, burette, analytical balance.

-

Reagents: Alcoholic potassium hydroxide solution (0.5 M, standardized), hydrochloric acid solution (0.5 M, standardized), phenolphthalein indicator.

-

Procedure:

-

Accurately weigh the this compound sample into an Erlenmeyer flask.

-

Pipette a precise volume of alcoholic KOH solution into the flask.

-

Attach the condenser and reflux the mixture for 60 minutes.

-

Allow the solution to cool slightly and add a few drops of phenolphthalein indicator.

-

Titrate the hot solution with the standardized 0.5 M HCl solution until the pink color disappears.

-

Perform a blank determination under the same conditions, omitting the sample.

-

Calculate the saponification value using the formula: Saponification Value (mg KOH/g) = [(B - S) × M × 56.1] / W, where B is the volume of HCl for the blank in mL, S is the volume of HCl for the sample in mL, M is the molarity of the HCl solution, 56.1 is the molecular weight of KOH, and W is the weight of the sample in grams.

-

Iodine Value Measurement

-

Method: AOCS Official Method Cd 1d-92 (Wijs Method)

-

Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample. The sample is treated with an excess of Wijs solution (iodine monochloride in glacial acetic acid). The unreacted iodine monochloride is then reacted with potassium iodide to liberate iodine, which is subsequently titrated with a standard sodium thiosulfate (B1220275) solution.

-

Apparatus: Iodine flasks, burette, analytical balance.

-

Reagents: Wijs solution, potassium iodide solution, standard sodium thiosulfate solution (0.1 N), starch indicator solution, carbon tetrachloride or cyclohexane.

-

Procedure:

-

Weigh the this compound sample into a clean, dry iodine flask.

-

Dissolve the sample in a measured volume of carbon tetrachloride or cyclohexane.

-

Pipette a precise volume of Wijs solution into the flask, stopper it, and swirl to mix.

-

Store the flask in the dark for 30 minutes.

-

Perform a blank determination concurrently.

-

After the reaction time, add potassium iodide solution and water to the flask.

-

Titrate the liberated iodine with the standard sodium thiosulfate solution until the yellow color has almost disappeared.

-

Add starch indicator and continue titrating until the blue color disappears.

-

Calculate the iodine value using the formula: Iodine Value (g I₂/100g) = [(B - S) × N × 12.69] / W, where B is the volume of thiosulfate for the blank in mL, S is the volume of thiosulfate for the sample in mL, N is the normality of the thiosulfate solution, 12.69 is a conversion factor, and W is the weight of the sample in grams.

-

Visualization of Physicochemical Properties

The following diagram provides a logical classification of the key physicochemical properties of this compound.

References

- 1. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. parchem.com [parchem.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound | C28H54O2 | CID 6436737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound (with Product List) [incidecoder.com]

- 8. This compound, 59231-34-4 [thegoodscentscompany.com]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. Prochimica Novarese | Industrial Lubricants / Various Esters [prochimicanovarese.it]

- 11. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

Isodecyl oleate chemical structure and synthesis pathway.

An In-depth Technical Guide to Isodecyl Oleate (B1233923): Chemical Structure and Synthesis

Introduction

Isodecyl oleate (CAS No. 59231-34-4) is the ester formed from the reaction of isodecyl alcohol, a branched-chain alcohol, and oleic acid, a monounsaturated omega-9 fatty acid.[1][2][3] Its chemical formula is C₂₈H₅₄O₂.[1] Functioning primarily as an emollient and skin-conditioning agent, this compound is valued in the cosmetics and personal care industries for its ability to impart a soft, smooth, and non-greasy feel to the skin.[2][4] It acts as a lubricant on the skin's surface and forms a thin, water-repelling film that helps to lock in moisture and enhance the spreadability and longevity of makeup and sunscreen products.[1][2]

Chemical Structure

This compound is structurally defined as the ester of a branched ten-carbon alcohol (isodecyl alcohol) and the C18 unsaturated fatty acid, oleic acid. The "iso-" prefix in isodecyl indicates a branched structure, with one common isomer being 8-methylnonyl alcohol. The oleate portion contains a cis double bond at the 9th carbon position.

-

IUPAC Name: 8-methylnonyl (Z)-octadec-9-enoate[5]

-

Molecular Formula: C₂₈H₅₄O₂[5]

-

Synonyms: Oleic acid, isodecyl ester; 9-Octadecenoic acid, isodecyl ester[5]

The presence of the branched alkyl chain from isodecyl alcohol contributes to the compound's low viscosity and excellent lubricating properties.[2]

Physicochemical Properties

This compound is a slightly yellow, oily liquid at room temperature and is insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 422.7 g/mol | [5] |

| Boiling Point | 491.54 °C (estimated at 760 mm Hg) | [6] |

| Solubility | Insoluble in water | [1] |

| Appearance | Slightly yellow, oily liquid | [1] |

| Viscosity | Low to medium | [1] |

Synthesis Pathway

The primary industrial route for producing this compound is through the direct esterification of oleic acid with isodecyl alcohol.[1] This reaction, a type of Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The overall reaction is reversible, and water is produced as a byproduct.[7][8]

The general chemical equation is:

Oleic Acid + Isodecyl Alcohol ⇌ this compound + Water

To drive the equilibrium towards the product side and achieve a high yield, water is typically removed from the reaction mixture as it is formed.

Experimental Protocols

Protocol 1: Chemical Synthesis via Acid Catalysis

This protocol describes a general laboratory procedure for the synthesis of this compound using an acid catalyst, based on typical Fischer esterification conditions.[9][10]

Materials:

-

Oleic acid (1 molar equivalent)

-

Isodecyl alcohol (1-1.5 molar equivalents)

-

Acid catalyst (e.g., stannous chloride, sulfuric acid, or a solid superacid like sulfated zirconia), typically 1-5% by weight of the reactants.[9][11]

-

Reaction vessel (e.g., three-neck round-bottom flask) equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or vacuum line for water removal.

-

Heating mantle

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Methodology:

-

Reactant Charging: Charge the oleic acid and isodecyl alcohol into the reaction vessel.

-

Catalyst Addition: Add the acid catalyst to the mixture while stirring.

-

Reaction: Heat the mixture to the reaction temperature, typically between 160-280°C.[9][10] The exact temperature depends on the catalyst and reactants used.

-

Water Removal: Continuously remove the water byproduct using a Dean-Stark trap or by applying a vacuum to shift the reaction equilibrium towards the ester product.

-

Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value via titration. The reaction is considered complete when the acid value stabilizes at a low level. Reaction times can range from 2 to 12 hours.[10]

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the remaining acid catalyst by washing the mixture with a dilute sodium bicarbonate solution, followed by washes with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove any unreacted alcohol and other volatile impurities under reduced pressure using a rotary evaporator to yield the final purified this compound.

-

Protocol 2: Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative, proceeding under milder conditions.[9]

Materials:

-

Oleic acid and isodecyl alcohol (typically 1:1 molar ratio)[12]

-

Immobilized lipase (B570770) (e.g., from Candida antarctica)[9]

-

Reaction vessel with agitation

-

Vacuum pump (optional, for water removal)

Methodology:

-

Reactant Preparation: Combine oleic acid and isodecyl alcohol in the reaction vessel.

-

Enzyme Addition: Add the immobilized lipase to the solvent-free mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40-60°C, with constant agitation.[9] A vacuum may be applied to facilitate water removal and drive the reaction forward.

-

Monitoring: Track the reaction progress by measuring the decrease in the acid value of the mixture over time.

-

Product Recovery: Once the reaction reaches equilibrium (stable acid value), the immobilized enzyme can be easily removed by filtration for reuse. The resulting product can be purified as described in the chemical synthesis protocol if necessary.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. ewg.org [ewg.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound | C28H54O2 | CID 6436737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 59231-34-4 [thegoodscentscompany.com]

- 7. scielo.br [scielo.br]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. CN111423328A - Preparation method of decyl oleate - Google Patents [patents.google.com]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Isodecyl Oleate

Introduction

Isodecyl oleate (B1233923) (CAS No. 59231-34-4), with the IUPAC name 8-methylnonyl (Z)-octadec-9-enoate, is a branched-chain fatty acid ester.[1] It serves as an emollient and moisturizing agent in various cosmetic and personal care products.[2] Its chemical formula is C₂₈H₅₄O₂ and it has a molecular weight of approximately 422.7 g/mol .[1][3] A thorough understanding of its molecular structure is crucial for its application and quality control, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

This technical guide provides a summary of the expected spectroscopic data for isodecyl oleate and detailed experimental protocols for its analysis. It should be noted that publicly available, experimentally-derived spectra for this compound are limited. Therefore, the data presented in the tables below are predicted values based on the analysis of its constituent functional groups and comparison with similar long-chain and branched-chain esters.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.34 | Multiplet | 2H | Olefinic protons (-CH=CH-) |

| ~ 4.06 | Triplet | 2H | Methylene (B1212753) protons adjacent to ester oxygen (-O-CH₂-) |

| ~ 2.28 | Triplet | 2H | Methylene protons α to carbonyl group (-CH₂-COO-) |

| ~ 2.01 | Multiplet | 4H | Allylic methylene protons (-CH₂-CH=) |

| ~ 1.60 | Multiplet | 2H | Methylene protons β to carbonyl group (-CH₂-CH₂-COO-) |

| ~ 1.51 | Multiplet | 1H | Methine proton in isodecyl group (-CH(CH₃)₂) |

| ~ 1.26 | Multiplet | ~34H | Methylene protons in the alkyl chains (-(CH₂)ₙ-) |

| ~ 0.88 | Triplet | 3H | Terminal methyl protons of oleate chain (-CH₃) |

| ~ 0.86 | Doublet | 6H | Terminal methyl protons of isodecyl group (-CH(CH₃)₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 173.9 | Carbonyl carbon (-COO-) |

| ~ 130.0 | Olefinic carbons (-CH=CH-) |

| ~ 64.4 | Methylene carbon adjacent to ester oxygen (-O-CH₂-) |

| ~ 39.0 | Methine carbon in isodecyl group (-CH(CH₃)₂) |

| ~ 34.3 | Methylene carbon α to carbonyl group (-CH₂-COO-) |

| ~ 29.1 - 29.7 | Methylene carbons in the long alkyl chains (-(CH₂)ₙ-) |

| ~ 27.2 | Allylic methylene carbons (-CH₂-CH=) |

| ~ 25.0 | Methylene carbon β to carbonyl group (-CH₂-CH₂-COO-) |

| ~ 22.7 | Methyl carbons of isodecyl group (-CH(CH₃)₂) |

| ~ 14.1 | Terminal methyl carbon of oleate chain (-CH₃) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3005 | Medium | =C-H stretch (alkene) |

| ~ 2925 | Strong | C-H asymmetric stretch (alkane) |

| ~ 2855 | Strong | C-H symmetric stretch (alkane) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1465 | Medium | C-H bend (alkane) |

| ~ 1170 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 422.4 | Molecular Ion [M]⁺ |

| 282.2 | [M - C₁₀H₂₀]⁺ (Loss of isodecene) |

| 265.2 | [C₁₈H₃₃O₂]⁺ (Oleic acid fragment) |

| 141.2 | [C₁₀H₂₁]⁺ (Isodecyl fragment) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

-

Ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual CHCl₃ signal at 7.26 ppm is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The CDCl₃ triplet at 77.16 ppm is used as an internal reference.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)

-

Pipette

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid this compound sample onto a clean, dry NaCl or KBr salt plate.

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles trapped in the film.

-

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty salt plates should be acquired before running the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol (B129727) or hexane)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Mass Spectrum Acquisition (using GC-MS with EI source as an example):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A suitable capillary column for separating long-chain esters (e.g., a DB-5ms or equivalent).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of Isodecyl Oleate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl oleate (B1233923), the ester of isodecyl alcohol and oleic acid, is a widely utilized emollient and solvent in the cosmetic and pharmaceutical industries.[1][2] Its lipophilic nature governs its solubility characteristics, making it a critical parameter for formulation development, particularly in topical and transdermal drug delivery systems.[1][3] This technical guide provides a comprehensive overview of the solubility of isodecyl oleate in common organic solvents, details a robust experimental protocol for its quantitative determination, and illustrates its role in formulation development through logical workflows.

Physicochemical Properties of this compound

This compound is a branched-chain fatty acid ester.[4] It presents as a clear, slightly yellowish, oily liquid with a characteristic faint odor.[2][5] Its primary functions in formulations include acting as a skin-conditioning agent, an emollient, and a solvent.[2][6] The large hydrocarbon chain of this compound results in a high degree of lipophilicity, which dictates its solubility profile.[3]

Solubility of this compound: A Qualitative and Quantitative Overview

Comprehensive searches of scientific literature and chemical databases indicate a lack of specific publicly available quantitative solubility data for this compound in common organic solvents. The information available is primarily qualitative, indicating miscibility or insolubility.

Data Presentation

The following tables summarize the available qualitative and estimated quantitative solubility information for this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][5] |

| Ethanol | Soluble / Miscible | [5] |

| Acetone | Soluble | [5] |

| Chloroform | Very Soluble | [5] |

| Benzene | Very Soluble | [5] |

| Ether | Very Soluble | [5] |

| Mineral Oil | Soluble | [3] |

| Castor Oil | Soluble | [3] |

| Cottonseed Oil | Soluble | [3] |

Table 2: Estimated Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Estimated Solubility (mg/L) | Reference |

| Water | 25 | 6.127 x 10⁻⁸ | [7] |

Note: The extremely low estimated solubility in water underscores the non-polar nature of this compound.

Experimental Protocol for Determining this compound Solubility

The following detailed methodology is based on the widely accepted shake-flask method, which is a standard for determining the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the excess undissolved solute, and the concentration of this compound in the clear supernatant is quantified using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Volumetric flasks

-

Screw-capped glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC with a suitable detector (e.g., UV or ELSD)

Experimental Procedure

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the solvent of interest to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of screw-capped glass vials. The excess should be visually apparent.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess this compound to settle. Centrifuge the vials to further facilitate the separation of the undissolved solute.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining undissolved microparticles.

-

Dilution: If necessary, accurately dilute the filtered solution with the solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the prepared samples using a validated GC or HPLC method to determine the concentration of this compound.

-

Quantification: Use the calibration curve to determine the concentration of this compound in the saturated solution.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the study and application of this compound.

References

- 1. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. specialchem.com [specialchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. paulaschoice.nl [paulaschoice.nl]

- 7. This compound, 59231-34-4 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Thermal and Hydrolytic Stability of Isodecyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Isodecyl oleate (B1233923), the ester of isodecyl alcohol and oleic acid, is a versatile emollient and lubricant widely utilized in the cosmetic and pharmaceutical industries.[1] Its favorable safety profile and beneficial sensory characteristics make it a common ingredient in a variety of topical formulations.[2] Understanding the thermal and hydrolytic stability of isodecyl oleate is paramount for ensuring the quality, efficacy, and shelf-life of finished products. This technical guide provides a comprehensive overview of the stability of this compound, including potential degradation pathways, experimental protocols for stability assessment, and illustrative data.

Chemical Structure and Properties

This compound is a branched-chain fatty acid ester. Its chemical structure is presented below.

Figure 1: Chemical Structure of this compound.

Thermal Stability

Thermal stability is a critical parameter, particularly for formulations subjected to heat during manufacturing or storage. Unsaturated fatty acid esters like this compound can undergo autoxidation at elevated temperatures, a process that can be accelerated by the presence of light and metal ions.[3] This process can lead to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a widely used technique to assess the thermal stability of materials by measuring the change in mass as a function of temperature.[4]

Objective: To determine the onset of thermal decomposition for this compound.

Instrumentation:

-

Thermogravimetric Analyzer

Methodology:

-

Accurately weigh 5-10 mg of this compound into a clean TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis to prevent oxidative degradation.

-

Record the mass loss of the sample as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

Illustrative Data: Thermal Decomposition of this compound

The following table summarizes hypothetical TGA data for this compound, which is representative of a fatty acid ester of its molecular weight.

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~ 250 - 270 °C |

| Temperature at 5% Mass Loss (T5%) | ~ 280 - 300 °C |

| Temperature at 50% Mass Loss (T50%) | ~ 350 - 370 °C |

| Residual Mass at 600°C | < 1% |

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, hydrolysis results in the cleavage of the ester bond to yield isodecyl alcohol and oleic acid.[5] This reaction can be catalyzed by the presence of acids or bases and is influenced by temperature.[6] The formation of free fatty acids can alter the pH of a formulation and potentially impact its stability and performance.

Potential Degradation Pathways

The primary degradation pathways for this compound under stress conditions are hydrolysis and oxidation.

Figure 2: Potential Degradation Pathways of this compound.

Experimental Protocol: Hydrolytic Stability Assessment

This protocol describes a typical forced degradation study to evaluate the hydrolytic stability of this compound under acidic and basic conditions.

Objective: To determine the rate of hydrolysis of this compound under acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Suitable organic solvent (e.g., acetonitrile, isopropanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

Figure 3: Experimental Workflow for Hydrolytic Stability Assessment.

HPLC Method: A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products, isodecyl alcohol and oleic acid.

Illustrative Data: Hydrolytic Degradation of this compound

The following table presents hypothetical data on the percentage of this compound remaining after incubation under different pH conditions at 50°C.

| Time (hours) | % this compound Remaining (pH 2) | % this compound Remaining (pH 7) | % this compound Remaining (pH 12) |

| 0 | 100.0 | 100.0 | 100.0 |

| 24 | 98.5 | 99.8 | 95.2 |

| 48 | 97.1 | 99.6 | 90.8 |

| 72 | 95.8 | 99.4 | 86.5 |

| 168 | 90.2 | 98.7 | 72.3 |

This illustrative data suggests that this compound is relatively stable under neutral and mildly acidic conditions but is more susceptible to hydrolysis under basic conditions.

Conclusion

This compound exhibits good thermal stability, with decomposition occurring at temperatures well above those typically encountered in the manufacturing and storage of pharmaceutical and cosmetic products. Its hydrolytic stability is pH-dependent, with a higher rate of degradation observed under basic conditions. For formulators, it is crucial to consider the potential for hydrolysis in high-pH formulations and to implement appropriate measures, such as pH adjustment or the inclusion of stabilizing agents, to ensure product integrity throughout its shelf life. The experimental protocols and illustrative data provided in this guide serve as a valuable resource for researchers and drug development professionals in assessing and ensuring the stability of formulations containing this compound.

References

Isodecyl Oleate: A Deep Dive into its Emollient Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Isodecyl oleate (B1233923), an ester of isodecyl alcohol and oleic acid, is a widely utilized emollient in the cosmetic and pharmaceutical industries. Its popularity stems from its unique sensory profile—a lightweight, non-greasy feel—coupled with its efficacy in improving skin hydration and the spreadability of topical formulations. This technical guide provides an in-depth analysis of the mechanism of action of isodecyl oleate as an emollient, supported by available scientific data and detailed experimental methodologies.

Core Mechanism of Action: A Multi-faceted Approach

This compound's emollient properties arise from a combination of physical and biochemical interactions with the stratum corneum, the outermost layer of the skin. The primary mechanisms include:

-

Film Formation and Occlusion: Upon application, this compound forms a thin, breathable film on the skin's surface.[1][2] This film acts as a barrier, reducing transepidermal water loss (TEWL), which is the evaporation of water from the skin.[2] By trapping moisture, this compound helps to maintain and increase the hydration of the stratum corneum.

-

Lubrication and Improved Slip: this compound functions as a lubricant on the skin, imparting a smooth and soft appearance.[1] This property also enhances the "slip" and spreadability of cosmetic and pharmaceutical formulations, allowing for a more even and pleasant application.[2]

-

Interaction with Stratum Corneum Lipids: The oleic acid component of this compound can interact with the lipid matrix of the stratum corneum. While free oleic acid is known to disrupt the highly ordered structure of these lipids, potentially increasing permeability, the esterified form in this compound is thought to have a less disruptive and more surface-active effect. It is hypothesized that the branched isodecyl chain and the ester linkage influence its partitioning and interaction with the intercellular lipids, contributing to its emollient feel without significantly compromising the skin's barrier integrity.

Physicochemical and Sensory Properties

Table 1: Physicochemical Properties of Emollient Esters (Illustrative Data)

| Property | Decyl Oleate (Analog) | Isopropyl Myristate | Mineral Oil |

| Viscosity (mPa·s) | Low | Very Low | Medium to High |

| Spreadability (mm²/10 min) | High | Very High | Medium |

| Surface Tension (mN/m) | ~30 | ~28 | ~32 |

Note: This table is illustrative and compiles typical values for emollients. Specific values can vary based on the grade and manufacturer.

A trained sensory panel evaluation of a formulation containing decyl oleate compared to one with isopropyl myristate highlights its desirable sensory attributes.

Table 2: Quantitative Sensory Analysis of a Cream Formulation (Illustrative Data)

| Sensory Attribute (Scale 1-10) | Formulation with Decyl Oleate (Analog) | Formulation with Isopropyl Myristate |

| Spreadability | 8.5 | 7.5 |

| Absorbency | 7.0 | 6.0 |

| Greasiness | 2.0 | 3.5 |

| Tackiness | 1.5 | 3.0 |

| Smoothness | 8.0 | 7.0 |

Data adapted from sensory panel evaluations of similar emollients.

Experimental Protocols

To evaluate the emollient properties of this compound, a series of standardized in-vitro and in-vivo tests can be employed.

Measurement of Transepidermal Water Loss (TEWL)

This protocol assesses the occlusive properties of this compound by measuring its effect on the rate of water evaporation from the skin.

-

Apparatus: Tewameter® or similar evaporimeter.

-

Methodology:

-

Select a test area on the volar forearm of human volunteers.

-

Acclimatize subjects to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.

-

Measure the baseline TEWL of the untreated test area.

-

Apply a standardized amount (e.g., 2 mg/cm²) of this compound to the test area.

-

Measure TEWL at predetermined time points (e.g., 1, 2, 4, and 8 hours) after application.

-

A control area with no application should also be measured at the same time points.

-

Calculate the percentage reduction in TEWL compared to the baseline and the control area.

-

Measurement of Skin Hydration

This protocol quantifies the moisturizing effect of this compound.

-

Apparatus: Corneometer® or similar capacitance-based hydration measurement device.

-

Methodology:

-

Follow the same subject selection and acclimatization procedure as for TEWL measurement.

-

Measure the baseline skin hydration of the test area.

-

Apply a standardized amount of this compound.

-

Measure skin hydration at the same time points as the TEWL measurements.

-

Calculate the percentage increase in skin hydration compared to the baseline and a control area.

-

Evaluation of Spreadability

This in-vitro method provides a quantitative measure of how easily this compound spreads.

-

Apparatus: Glass plates, micropipette, stopwatch, and a digital camera with image analysis software.

-

Methodology:

-

Place a clean, dry glass plate on a level surface.

-

Use a micropipette to apply a precise volume (e.g., 0.1 mL) of this compound to the center of the plate.

-

Carefully place a second glass plate of a known weight on top of the this compound droplet.

-

Start the stopwatch and record the diameter of the spread circle at specific time intervals (e.g., 1, 5, and 10 minutes) using the digital camera.

-

Calculate the spread area for each time point.

-

Sensory Panel Evaluation

A trained sensory panel can provide detailed and reproducible data on the feel and performance of this compound in a formulation.

-

Methodology:

-

Recruit and train a panel of sensory assessors (typically 10-15 individuals).

-

Develop a standardized lexicon of sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness).

-

Prepare formulations containing this compound and control/benchmark emollients in a blinded and randomized manner.

-

Panelists evaluate the products based on the defined attributes and score them on a linear scale.

-

Analyze the data statistically to determine significant differences in sensory perception.

-

Visualizing the Mechanism and Workflow

To better understand the complex interactions and evaluation processes, the following diagrams are provided.

Caption: The multifaceted mechanism of action of this compound as an emollient.

Caption: A typical experimental workflow for evaluating the emollient properties of this compound.

Conclusion

This compound's efficacy as an emollient is attributed to its ability to form an occlusive, lubricating film on the skin, which reduces transepidermal water loss and enhances the sensory experience of topical products. While direct quantitative data for this compound remains somewhat limited in the public domain, the established methodologies for evaluating emollients provide a robust framework for its assessment. Further research into the specific molecular interactions between this compound and the stratum corneum lipids will provide a more complete understanding of its mechanism of action and could lead to the development of even more effective and aesthetically pleasing topical formulations.

References

Isodecyl Oleate as a Non-Polar Medium: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isodecyl oleate (B1233923) (CAS No. 59231-34-4) is the ester formed from the reaction of isodecyl alcohol and oleic acid.[1][2][3] With the chemical formula C₂₈H₅₄O₂, it is a large, branched-chain fatty acid ester characterized by its non-polar nature, low viscosity, and excellent lubricating properties.[2] While extensively utilized in the cosmetics and personal care industries as an emollient, skin conditioning agent, and non-greasy lubricant, its application as a non-polar medium or solvent in chemical synthesis is not widely documented in publicly available scientific literature.[1][2][4]

This technical guide provides a comprehensive overview of isodecyl oleate, focusing on its physicochemical properties, synthesis, and a theoretical evaluation of its potential as a non-polar medium in chemical reactions. This document is intended for researchers, scientists, and drug development professionals who may be considering this compound for novel applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for evaluating its suitability as a non-polar medium in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₂₈H₅₄O₂ |

| Molecular Weight | 422.7 g/mol |

| Appearance | Slightly yellow, oily liquid |

| Boiling Point | 491.54 °C (estimated at 760 mm Hg) |

| Flash Point | 167.00 °F (75.20 °C) (estimated, closed cup) |

| Solubility in Water | 6.127 x 10⁻⁸ mg/L at 25 °C (estimated) |

| logP (o/w) | 12.759 (estimated) |

| Viscosity | Low to medium |

Data sourced from various chemical databases and supplier information.[1][5]

Synthesis of this compound: An Experimental Protocol

This compound is synthesized via the esterification of oleic acid with isodecyl alcohol.[1][2] This reaction can be catalyzed by acids or, in a more recent innovative approach, by enzymes (biocatalysis) to promote a greener and more sustainable process.[2] Below is a generalized experimental protocol for the synthesis of this compound, which can be adapted for specific laboratory or industrial scales. A similar protocol has been described for the synthesis of the structurally related decyl oleate.

Materials:

-

Oleic acid

-

Isodecyl alcohol

-

Catalyst (e.g., stannous chloride, or an immobilized lipase (B570770) for biocatalysis)

-

Inert gas (e.g., Nitrogen)

-

Apparatus for heating and stirring (e.g., round-bottom flask with a magnetic stirrer and heating mantle)

-

Apparatus for water removal (e.g., Dean-Stark trap)

-

Vacuum distillation setup for purification

Experimental Procedure:

-

Premixing of Reactants: In a multi-necked flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, oleic acid and a molar excess of isodecyl alcohol are mixed to form a premix.

-

Addition of Catalyst: The chosen catalyst is added to the premix. The amount of catalyst will depend on the specific type used.

-

Reaction Under Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent oxidation, especially of the double bond in oleic acid.

-

Heating and Water Removal: The mixture is heated to a temperature typically ranging from 160-280 °C. The progress of the esterification reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is driven to completion by the continuous removal of water.

-

Reaction Time: The reaction is typically allowed to proceed for 2-12 hours, depending on the temperature, catalyst, and scale of the reaction.

-

Purification: Upon completion, the crude this compound is purified. This may involve neutralization of the catalyst, washing with water, and subsequent vacuum distillation to remove unreacted starting materials and byproducts, yielding the final purified product.

The following diagram illustrates the general workflow for the synthesis of this compound.

References

The Synthesis of Isodecyl Oleate: A Technical Guide

Introduction

Isodecyl oleate (B1233923) is a versatile ester that has carved a significant niche in the cosmetics and personal care industries.[1] Valued for its emollient properties, it imparts a non-oily, smooth feel to skin and hair care formulations, enhances spreadability, and provides a lightweight, conditioning effect.[1][2] This technical guide delves into the discovery and history of Isodecyl oleate synthesis, offering a comprehensive overview for researchers, scientists, and drug development professionals. It provides detailed experimental protocols for its synthesis, quantitative data for process optimization, and a look at the analytical methods for its characterization.

Discovery and History

The precise date of the first synthesis of this compound is not well-documented in scientific literature. Its development is intrinsically linked to the broader history of emollients in cosmetics and the advancement of esterification chemistry. The use of oils and fats to soften the skin dates back to ancient civilizations, with substances like olive oil, sesame oil, and lanolin being early examples.[3][4]

The transition from naturally derived fats to synthetically produced esters marked a significant evolution in cosmetic science. The term "ester" itself was first introduced in the first half of the 19th century. The deliberate synthesis of esters through the reaction of a carboxylic acid and an alcohol, a process known as esterification, was a pivotal development.

This compound is a product of this progress, synthesized by the esterification of oleic acid with isodecyl alcohol.[2] Oleic acid is a naturally occurring monounsaturated fatty acid, while isodecyl alcohol is a branched-chain alcohol. The commercial production of such specialty esters gained momentum in the mid-20th century with the increasing demand for sophisticated and functionally specific cosmetic ingredients.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of oleic acid and isodecyl alcohol. This reaction can be catalyzed by either chemical or enzymatic means.

Chemical Synthesis

The industrial production of this compound typically involves a direct esterification reaction under acidic catalysis.

Reaction:

Oleic Acid + Isodecyl Alcohol ⇌ this compound + Water

The process involves heating the reactants in the presence of a catalyst, with the continuous removal of water to drive the reaction towards the formation of the ester.

Experimental Protocol: Chemical Synthesis of this compound (based on general esterification procedures)

-

Reactant Preparation: In a suitable reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge oleic acid and isodecyl alcohol, typically in a slight molar excess of the alcohol.

-

Catalyst Addition: Introduce an acid catalyst. Common catalysts include p-toluenesulfonic acid, sulfuric acid, or organometal catalysts like stannous chloride. The catalyst loading is typically in the range of 0.1% to 2% by weight of the reactants.

-

Reaction Conditions: Heat the mixture with constant agitation to a temperature range of 120°C to 180°C. The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the unsaturated oleic acid.

-

Water Removal: The water formed during the reaction is azeotropically removed using a suitable solvent (e.g., toluene (B28343) or xylene) or by applying a vacuum.

-

Monitoring: The progress of the reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined level.

-

Neutralization and Purification: Upon completion, the catalyst is neutralized with an alkaline solution (e.g., sodium carbonate or sodium hydroxide). The crude ester is then washed with water to remove any remaining catalyst and salts. The final product is purified by vacuum distillation to remove unreacted starting materials and any by-products.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, proceeding under milder reaction conditions and with higher specificity. Lipases are the enzymes of choice for this esterification.

Experimental Protocol: Enzymatic Synthesis of this compound (based on decyl oleate synthesis)

-

Enzyme and Substrate Preparation: Immobilized lipase (B570770) (e.g., from Candida antarctica, such as Novozym 435) is added to a solvent-free mixture of oleic acid and isodecyl alcohol. The use of an immobilized enzyme facilitates its recovery and reuse.

-

Reaction Conditions: The reaction is carried out in a temperature-controlled reactor with constant agitation. Optimal temperatures are typically in the range of 40°C to 60°C.

-

Water Removal: The removal of water is crucial to shift the equilibrium towards ester synthesis. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction medium.

-

Monitoring: The reaction progress is monitored by titrating the residual oleic acid to determine the conversion rate.

-

Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration.

-

Product Purification: The crude this compound is then purified, typically by molecular distillation or column chromatography, to remove any unreacted substrates.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of oleate esters, providing a basis for comparison between chemical and enzymatic methods.

Table 1: Comparison of Chemical and Enzymatic Synthesis of Oleate Esters

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | p-toluenesulfonic acid, Stannous chloride | Immobilized Lipase (Candida antarctica) |

| Temperature | 120 - 180 °C | 40 - 60 °C |

| Reaction Time | 4 - 12 hours | 2 - 24 hours |

| Yield | > 95% | > 90% |

| By-products | Color bodies, oxidation products | Minimal |

| Environmental Impact | Higher energy consumption, catalyst disposal | Lower energy consumption, reusable catalyst |

Table 2: Optimized Conditions for Enzymatic Synthesis of Decyl Oleate (a close analog)

| Parameter | Optimized Value | Reference |

| Enzyme | Immobilized Candida antarctica lipase | [5] |

| Substrate Molar Ratio (Oleic Acid:Decanol) | 1:2 | [5] |

| Enzyme Loading | 1.8% (w/w) | [5] |

| Temperature | 45 °C | [5] |

| Reaction Time | 25 minutes (with ultrasound) | [5] |

| Yield | 97.14% | [5] |

Visualization of Synthesis and Workflows

To better illustrate the processes involved in this compound synthesis, the following diagrams are provided.

Caption: Chemical Synthesis Pathway of this compound.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. specialchem.com [specialchem.com]

- 3. britannica.com [britannica.com]

- 4. mdpi.com [mdpi.com]

- 5. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Isodecyl Oleate: Application Notes and Protocols for Topical Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodecyl Oleate (B1233923) is the ester of isodecyl alcohol and oleic acid, functioning as a non-greasy emollient and lubricant in a wide range of cosmetic and personal care products.[1][2] Its chemical properties, particularly its lipophilic nature and similarity to skin lipids, make it an excellent candidate as a vehicle and penetration enhancer in topical and transdermal drug delivery systems.[3] This document provides detailed application notes on its mechanism, quantitative data on its efficacy, and standardized protocols for its evaluation.

Physicochemical Properties

The selection of a vehicle for topical formulations is critically influenced by its physicochemical properties, which affect the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).[4]

Table 1: Physicochemical Properties of Isodecyl Oleate

| Property | Value | Reference |

| Chemical Formula | C28H54O2 | [2] |

| Appearance | Slightly yellow, oily liquid | [2] |

| Solubility | Practically insoluble in water; Soluble in oils, ethanol (B145695), and other organic solvents. | [4] |

| Key Function | Emollient, Skin Conditioning Agent, Lubricant | [1][2] |

| Sensory Profile | Non-greasy, non-tacky, gives skin a soft and smooth appearance. | [1] |

Application in Topical Drug Delivery

Mechanism of Action: Skin Permeation Enhancement

This compound enhances skin penetration primarily through the action of its oleic acid component.[3] Oleic acid is a well-documented penetration enhancer that acts by disrupting the highly organized lipid structure of the stratum corneum (SC), the outermost layer of the skin.[5][6] This disruption increases the fluidity of the intercellular lipid lamellae, creating pathways for drug molecules to permeate more easily.[3][7] The primary mechanisms are believed to be lipid fluidization and the formation of separate, more fluid domains within the SC lipids.[5][8]

Mechanism of this compound as a skin permeation enhancer.

Quantitative Performance Data

While extensive quantitative data specifically for this compound is limited in public literature, the well-studied effects of its constituent, oleic acid, serve as a strong indicator of its potential efficacy. Oleic acid has been shown to significantly increase the skin permeation of various drugs.

Table 2: Efficacy of Oleic Acid as a Penetration Enhancer for Various APIs

| Drug | Formulation Type | Enhancer Concentration | Key Permeation Parameter | Result | Reference |

| Diclofenac Diethylamine | Topical Solution | 0.75% Oleic Acid | Permeation Enhancement | More rapid permeation vs. control | [8] |

| Celecoxib (B62257) | Nanoemulsion | - | Bioavailability Increase | 3.3-fold increase vs. oral capsule | [9] |

| Ketotifen Fumarate | Transdermal Matrix | Combination with Isopropyl Myristate | Permeation Enhancement | Promising results in vitro | [10] |

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study

This protocol outlines the use of Franz Diffusion Cells to quantify the permeation of an API from an this compound-based formulation through a skin membrane.[11][12]

Objective: To determine the steady-state flux (Jss) and permeability coefficient (Kp) of an API.

Materials:

-

Franz Diffusion Cells[11]

-

Human or animal skin membrane (e.g., dermatomed human skin, rat skin)[11][13]

-

This compound-based test formulation

-

Control formulation (without this compound)

-

Receptor solution (e.g., Phosphate Buffered Saline - PBS, potentially with ethanol for lipophilic drugs)[11]

-

High-Performance Liquid Chromatography (HPLC) system for analysis[12]

Methodology:

-

Membrane Preparation: Thaw and cut skin sections to fit the Franz cells. Equilibrate the membrane in the receptor solution before mounting.[11][13]

-

Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[11]

-

Receptor Chamber: Fill the receptor chamber with pre-warmed (typically 32°C for skin studies), degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[11][14]

-

Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test or control formulation evenly onto the membrane surface in the donor chamber.[13]

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber for analysis and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[12][15]

-

Sample Analysis: Quantify the API concentration in the collected samples using a validated HPLC method.[12]

-

Data Analysis: Plot the cumulative amount of API permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

Experimental workflow for an in vitro skin permeation study.

Protocol 2: Formulation Stability Testing

This protocol ensures the physical and chemical integrity of the this compound-based formulation over its shelf life.[16][17]

Objective: To evaluate the stability of the formulation under various storage conditions.

Methodology:

-

Batch Preparation: Prepare representative batches of the final formulation and package them in the proposed commercial container-closure system.[17]

-

Storage Conditions: Store the batches under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing Time Points: Test the samples at specified intervals. For a 12-month study, this could be 0, 3, 6, 9, and 12 months for long-term and 0, 3, and 6 months for accelerated conditions.

-

Parameters to Evaluate:

Table 3: Stability Testing Parameters and Schedule

| Test Parameter | Time Point (Months) | ||||

| 0 | 3 | 6 | 9 | 12 | |

| Appearance/Color/Odor | X | X | X | X | X |

| pH | X | X | X | X | X |

| Viscosity | X | X | X | X | X |

| API Assay (%) | X | X | X | X | X |

| Degradation Products (%) | X | X | X | X | X |

| Microbial Limits | X | X | X |

Protocol 3: Skin Biocompatibility Assessment

These protocols assess the potential for skin irritation and sensitization.

Objective: To ensure the formulation is safe for topical application.

A. In Vitro Skin Irritation Test:

-

Utilizes reconstructed human epidermis (RhE) models like EpiDerm™ or EpiSkin™.[20]

-

The test formulation is applied topically to the tissue model.

-

Cell viability is measured (e.g., via MTT assay) after a set exposure and post-incubation period. A significant reduction in viability compared to a negative control indicates irritation potential.[21]

B. In Vitro Skin Sensitization Assay:

-

Skin sensitization is an allergic reaction resulting from repeated exposure.[22]

-

Assays like the human Cell Line Activation Test (h-CLAT) can be used. This test measures the upregulation of cell surface markers (e.g., CD86, CD54) on dendritic-like cells (e.g., THP-1 cells) after exposure to the test substance.[21] Upregulation indicates a sensitization potential.

Safety Profile

This compound is generally considered safe and well-tolerated for topical applications.[2] Studies have shown it to have low acute oral toxicity and to produce little to no irritation in single-application dermal and eye studies.[1] It is also reported to be non-sensitizing and non-comedogenic.[1][2] However, as with any new formulation, a full safety assessment is essential.

Conclusion

This compound is a promising excipient for topical drug delivery, serving as both an effective vehicle and a penetration enhancer. Its favorable physicochemical properties, emollient feel, and strong safety profile make it a valuable component for formulators. The protocols outlined in this document provide a framework for researchers to systematically evaluate and optimize the use of this compound in developing novel and effective topical therapies.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. specialchem.com [specialchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Skin permeation mechanism and bioavailability enhancement of celecoxib from transdermally applied nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alterlab.co.id [alterlab.co.id]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. 2.12. In Vitro Permeation Testing [bio-protocol.org]

- 14. youtube.com [youtube.com]

- 15. ondrugdelivery.com [ondrugdelivery.com]

- 16. certified-laboratories.com [certified-laboratories.com]

- 17. humiditycontrol.com [humiditycontrol.com]

- 18. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. criver.com [criver.com]

- 21. In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. senzagen.com [senzagen.com]

Isodecyl Oleate as a Lubricant in Precision Mechanical Systems: Application Notes and Protocols

Introduction

Isodecyl oleate (B1233923), an ester of isodecyl alcohol and oleic acid, is a compound recognized for its lubricating and emollient properties, primarily within the cosmetics and personal care industries.[1][2] Its use as a lubricant in industrial applications, including coatings and metalworking fluids, has also been noted.[3][4][5] This document provides a detailed overview of the potential application of isodecyl oleate as a lubricant in precision mechanical systems. Due to the limited availability of specific data for this application, this document outlines the known properties of this compound and presents a series of standardized experimental protocols that can be employed to evaluate its performance and suitability for use in precision instruments and machinery.

Known Properties of this compound

This compound is a synthetic ester characterized by its branched-chain structure, which contributes to its low viscosity and ability to lower the freezing point of formulations.[6] It is a slightly yellow, oily liquid that is insoluble in water.[1] Its primary function in many applications is to act as a lubricant, forming a thin, non-greasy film on surfaces.[6][7]

Table 1: General Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | C28H54O2 | [1] |

| Molecular Weight | 422.7 g/mol | [7] |

| Appearance | Slightly yellow, oily liquid | [1] |

| Solubility | Insoluble in water | [1] |

| Boiling Point | 491.5°C at 760 mmHg | [8] |

| Density | 0.865 g/cm³ | [8] |

| Flash Point | 75.2°C | [8] |

| Key Features | Good lubrication properties, low viscosity, forms a non-greasy film | [2][6][7] |

Proposed Experimental Evaluation Framework

To ascertain the suitability of this compound for precision mechanical systems, a systematic evaluation of its tribological and physicochemical properties is required. The following diagram illustrates a logical workflow for such an investigation.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. parchem.com [parchem.com]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. pharmatutor.org [pharmatutor.org]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. Page loading... [wap.guidechem.com]

Application Note: Quantification of Isodecyl Oleate using High-Performance Liquid Chromatography (HPLC)

Introduction

Isodecyl oleate (B1233923) is an ester of isodecyl alcohol and oleic acid, widely utilized as an emollient in cosmetic and personal care products.[1][2] Its function is to act as a lubricant on the skin, imparting a soft and smooth appearance.[2] Accurate quantification of isodecyl oleate is essential for quality control, formulation development, and stability testing of these products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of fatty acid esters. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC is increasingly favored for its ability to analyze non-volatile and thermally labile compounds without the need for derivatization.[1][3]

Experimental Protocol

This protocol provides a comprehensive procedure for the quantification of this compound using HPLC with UV detection.

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

2. Reagents and Standards

-

This compound reference standard (purity ≥ 98%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Isopropanol (HPLC grade).

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: Isopropanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV at 205 nm |

| Run Time | 15 minutes |

4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

5. Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain this compound into a volumetric flask.

-

Dissolve and dilute the sample with the mobile phase. The final concentration should fall within the range of the calibration curve.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Analysis and Quantification

-

Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solutions.

-

The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

Experimental Workflow

References

Determining the Solubility of Active Pharmaceutical Ingredients in Isodecyl Oleate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy, particularly in topical and transdermal formulations.[1][2][] Isodecyl oleate (B1233923), an ester of isodecyl alcohol and oleic acid, is increasingly utilized in pharmaceutical and cosmetic formulations as a non-greasy emollient and carrier.[4][5] Its lipophilic nature makes it a suitable solvent for hydrophobic APIs. This document provides a detailed protocol for determining the equilibrium solubility of APIs in Isodecyl oleate using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Introduction to this compound in Pharmaceutical Formulations

This compound is a branched-chain fatty acid ester with excellent solvent properties for a range of lipophilic compounds.[6] It is valued in pharmaceutical formulations for its ability to enhance the texture and feel of topical products, providing a smooth, non-greasy application.[4] Furthermore, it can act as a carrier for APIs, facilitating their delivery into or through the skin.[4] Understanding the solubility of an API in this compound is a foundational step in the development of stable and effective topical drug products.[6]

Physicochemical Properties of this compound:

-

Appearance: Colorless to pale yellow liquid

-

Molecular Formula: C28H54O2[7]

-

Molecular Weight: 422.7 g/mol [7]

-

Log Kow (Octanol-Water Partition Coefficient): High (estimated at 12.65), indicating strong lipophilicity.[8]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[10]

Materials and Equipment

-

API: Crystalline powder of known purity.

-

Solvent: this compound (pharmaceutical grade).

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 4 mL)[11]

-

Vortex mixer

-

Sonicator[11]

-

Constant temperature orbital shaker or rotator oven set to a controlled temperature (e.g., 25 °C or 40 °C).[11]

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)[12]

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)[12]

-

Appropriate HPLC column and mobile phase for the specific API.

-

Experimental Workflow Diagram

Caption: Workflow for determining API solubility in this compound.

Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh an excess amount of the API into a glass vial. The excess is crucial to ensure that a saturated solution is achieved. However, avoid adding too much solid, which can impede proper mixing.[11]

-

Add a precise volume (e.g., 2 mL) of this compound to the vial.[11]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Briefly vortex and sonicate the vials to facilitate the wetting and dispersion of the API powder within the viscous solvent.[11]

-

Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C ± 0.5 °C).

-